Disodium carbamyl phosphate

Antisickling Agents Hematology Toxicology

Research groups studying pyrimidine biosynthesis, urea cycle enzymology, or antisickling mechanisms often struggle with the thermal lability and poor solubility of carbamyl phosphate free acid. Disodium carbamyl phosphate (CPC) solves this: a stable, water-soluble powder (≥80% purity) stored at -20°C that reliably serves as a substrate for CPS and transcarbamylases, activates carboxylic acids for mild macrocyclization, and exhibits lower in vivo toxicity than sodium cyanate in murine models - ensuring reproducible enzyme kinetics and cleaner pharmacological data.

Molecular Formula CH2NNa2O5P
Molecular Weight 184.98 g/mol
Cat. No. B12383618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium carbamyl phosphate
Molecular FormulaCH2NNa2O5P
Molecular Weight184.98 g/mol
Structural Identifiers
SMILESC(=O)(N)OP(=O)([O-])[O-].[Na+].[Na+]
InChIInChI=1S/CH4NO5P.2Na/c2-1(3)7-8(4,5)6;;/h(H2,2,3)(H2,4,5,6);;/q;2*+1/p-2
InChIKeyZZRCKSSPGJOTEE-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Disodium Carbamyl Phosphate: Key Properties and Applications


Disodium carbamyl phosphate (CAS 72461-86-0), also known as carbamyl phosphate disodium salt (CPC) , is a water-soluble salt of carbamyl phosphate (CP), a pivotal intermediate metabolite in pyrimidine and urea biosynthesis [1]. With a molecular weight of 184.98 g/mol and formula CH2NNa2O5P , this compound is primarily utilized as a biochemical research reagent and a substrate for various enzymes, including carbamoyl phosphate synthetase and transcarbamylases [1]. Its commercial availability is typically as a powder with ≥80% assay purity , requiring storage at -20°C to preserve its stability . The disodium salt form enhances aqueous solubility and handling convenience compared to the labile free acid, making it a preferred choice for in vitro enzymatic studies and organic synthesis applications [1].

Why Disodium Carbamyl Phosphate Cannot Be Substituted


Direct substitution of disodium carbamyl phosphate with other carbamyl phosphate salts (e.g., dilithium, dipotassium) or alternative antisickling agents like sodium cyanate is scientifically unsound due to significant differences in cation-dependent stability, aqueous solubility, in vivo toxicity profiles, and enzymatic compatibility. The thermal lability of carbamyl phosphate in aqueous solutions [1] is exacerbated by non-optimal counterions, with dilithium salts showing distinct pharmacokinetic and toxicological properties [2]. Furthermore, the use of sodium cyanate as a substitute overlooks the documented lower toxicity of disodium carbamyl phosphate in animal models when equivalent molar doses are administered [3]. The following evidence demonstrates that the specific physicochemical and biological properties of the disodium salt dictate its suitability for precise research applications.

Evidence for Disodium Carbamyl Phosphate over Alternatives


In Vivo Safety Advantage over Sodium Cyanate

Disodium carbamyl phosphate demonstrates a significantly better in vivo safety profile compared to the alternative antisickling agent sodium cyanate. A direct head-to-head study in C57B1 mice administered equivalent molar doses of the anions of disodium carbamyl phosphate (carbamyl P) or sodium cyanate [1]. The findings unequivocally state that disodium carbamyl phosphate is less toxic than sodium cyanate when equivalent mole doses of anion are administered [1].

Antisickling Agents Hematology Toxicology

Aqueous Solubility and Assay Compatibility

The disodium salt form of carbamyl phosphate offers a critical practical advantage in aqueous solubility compared to other salts or the free acid. Vendor specifications consistently highlight that disodium carbamyl phosphate is a 'water-soluble derivative of carbamyl phosphate' , facilitating the preparation of stable stock solutions at concentrations up to 10 mM in water . This is a stark contrast to the dilithium salt, which has distinct solubility properties and requires different solvent systems, as indicated by its separate catalog entries and handling instructions .

Enzyme Kinetics Biochemical Assays Reagent Preparation

Carboxylic Acid Activation for Macrocycle Synthesis

Disodium carbamyl phosphate (CPC) has a well-defined and documented role as a reagent for activating carboxylic acids via mixed anhydride formation, a function not typically shared by other carbamyl phosphate salts like the dilithium form. Reputable vendors explicitly state that CPC 'is used in the synthesis of cyclic peptides and macrocycles by activating carboxylic acids and facilitating cyclization reactions' . This specific application is highlighted as a key differentiator from general carbamyl phosphate use in metabolic studies.

Organic Synthesis Peptide Chemistry Macrocycles

Enhanced Storage Stability over Free Acid

Carbamyl phosphate is known to be thermally labile, with a reported half-life of approximately 5 minutes at 37°C in neutral solution, decomposing into cyanate and inorganic phosphate . The disodium salt form exhibits enhanced stability under recommended storage conditions, with vendor guidelines specifying storage at -20°C for long-term use (up to 1-2 years) and -80°C for stock solutions . This stability profile is superior to that of the free acid, which is not commonly available due to its inherent instability.

Reagent Storage Stability Handling

Disodium Carbamyl Phosphate: Research and Industrial Applications


Antisickling Mechanisms in Erythrocyte Models

Due to its documented lower toxicity compared to sodium cyanate, as established by direct in vivo comparison in murine models [1], disodium carbamyl phosphate is the preferred compound for studying antisickling effects in erythrocytes. Researchers can administer this compound to animal models or apply it in ex vivo erythrocyte assays with a reduced risk of confounding toxicological effects, leading to more reliable mechanistic insights into sickle cell disease pathology [1].

Urea Cycle and Pyrimidine Biosynthesis Studies

As a stable, water-soluble substrate for enzymes like carbamoyl phosphate synthetase and ornithine transcarbamylase [2], disodium carbamyl phosphate is ideal for in vitro kinetic assays. Its aqueous solubility allows for easy preparation of stock solutions in standard buffers , while its long-term stability at -20°C ensures consistent substrate activity across experiments. This makes it a reliable reagent for characterizing enzyme kinetics and investigating metabolic pathway regulation [2].

Cyclic Peptide and Macrocycle Synthesis

Organic chemists synthesizing cyclic peptides, macrocycles, or other complex amides should procure disodium carbamyl phosphate specifically for its ability to activate carboxylic acids and facilitate intramolecular cyclization via mixed anhydride formation . This application is a key differentiator from other carbamyl phosphate salts, which are not marketed for this synthetic purpose. The reagent enables mild and efficient cyclization reactions, critical for constructing challenging macrocyclic architectures .

Prebiotic Chemistry and Origins of Life

The role of carbamoyl phosphate disodium salt in prebiotic uracil synthesis under early Earth conditions has been specifically investigated [3]. Researchers in origins of life fields can utilize this compound to model the formation of primordial RNA building blocks, exploring the plausibility of carbamoyl phosphate as a prebiotic reagent for carbamoylation reactions with aspartic acid and other primitive metabolites [3].

Technical Documentation Hub

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